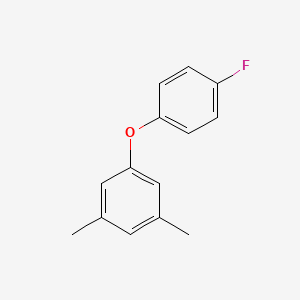

4-Fluoro-3',5'-dimethyldiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

781673-70-9 |

|---|---|

Molecular Formula |

C14H13FO |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-(4-fluorophenoxy)-3,5-dimethylbenzene |

InChI |

InChI=1S/C14H13FO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3 |

InChI Key |

QTEPPVKSLLTWPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 3 ,5 Dimethyldiphenyl Ether and Its Analogues

Transition Metal-Catalyzed C-O Cross-Coupling Reactions

The formation of the C–O bond in diaryl ethers is effectively achieved through cross-coupling reactions catalyzed by transition metals. Palladium and copper are the most established metals for this transformation, though other metals like nickel and cobalt are emerging as powerful alternatives.

Palladium-Mediated Approaches for Aryl Ether Formation

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig ether synthesis, stands as a highly versatile method for forming diaryl ethers. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of aryl halides or pseudohalides with phenols under relatively mild conditions. The success of these reactions heavily relies on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.

The synthesis of fluorinated diaryl ethers can be accomplished using this method. For instance, the reaction of an aryl bromide with a fluorinated alcohol can be catalyzed by a palladium precatalyst like tBuBrettPhos Pd G3, which is air and moisture stable. nih.gov The use of such precatalysts allows for the quantitative in situ formation of the active LPd(0) species. nih.gov The scope of the Buchwald-Hartwig ether synthesis has been significantly expanded to include electron-deficient aryl halides, making it a broadly applicable method. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol (B47542)/Alcohol | Catalyst System | Base | Solvent | Yield |

| (Hetero)aryl Bromides | Fluorinated Alcohols | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | High |

| Electron-deficient Aryl Halides | Various Phenols | Pd(OAc)₂ / Bulky Ligand | NaH | Not Specified | High |

| Aryl Halides | Primary/Secondary Amines* | Pd(0) / Phosphine Ligand | Base (e.g., NaOtBu) | Not Specified | High |

| Note: While the primary application discussed is etherification, the related Buchwald-Hartwig amination highlights the power and versatility of these palladium catalyst systems for C-heteroatom bond formation. organic-chemistry.orgwikipedia.org |

Copper-Catalyzed Ullmann-Type Etherifications

The Ullmann condensation is a classical, copper-promoted reaction for synthesizing diaryl ethers from an aryl halide and a phenol. wikipedia.orgwikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgacs.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions.

These improved methods often employ soluble copper(I) or copper(II) salts, such as CuI or CuCl₂, along with a ligand. acs.orgrsc.org N,N-dimethylglycine and various picolinamides have been identified as effective ligands that facilitate the coupling, even with sterically hindered substrates. acs.orgmdpi.com The use of copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO-NPs) as catalysts has also been explored, demonstrating high yields and the potential for catalyst recycling. rsc.org Microwave-assisted copper-catalyzed protocols have further enhanced the efficiency of Ullmann-type etherifications, significantly reducing reaction times and often improving yields. mdpi.com

Table 2: Examples of Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Temperature | Yield |

| Aryl Iodides | Phenols | CuI / N,N-dimethylglycine | Cs₂CO₃ | 90°C | High |

| ortho-Prenylated Phenols | Aryl Halides | CuI / Picolinamide Ligand | K₃PO₄ | 120°C (Microwave) | High mdpi.com |

| Aryl Bromides/Chlorides | Phenols | Nano-CuO | Cs₂CO₃ or KOH | 110°C | Good rsc.org |

| Aryl Halides | Phenols | Cu₂O Nanocubes (0.1 mol%) | Base | Refluxing THF | High rsc.org |

Other Metal-Catalyzed Strategies (e.g., Cobalt, Nickel)

Beyond palladium and copper, other first-row transition metals like nickel and cobalt have emerged as cost-effective and powerful catalysts for cross-coupling reactions.

Nickel-Catalyzed Approaches: Nickel catalysts have been successfully used for the cross-coupling of benzylic ethers with Grignard reagents, proceeding through the activation of a C-O bond. acs.org More relevant to diaryl ether synthesis, nickel-catalyzed systems can couple phenols with aryl halides. For example, alumina-supported nickel nanoparticles (Ni-Al₂O₃) have been shown to be efficient catalysts for this transformation. nih.gov Additionally, nickel catalysis can engage α-oxy radicals, generated from acetals, in cross-coupling with aryl iodides to form ether linkages under mild, base-free conditions. princeton.edunih.gov

Cobalt-Catalyzed Approaches: Cobalt catalysis offers unique reactivity patterns in asymmetric synthesis and cross-coupling. acs.orgnih.gov Cobalt-catalyzed photoreductive coupling has been leveraged to create complex, chiral diaryl ether scaffolds with a high degree of stereocontrol. snnu.edu.cnacs.org While many examples of cobalt-catalyzed cross-coupling focus on C-C bond formation, such as the synthesis of diarylmethanes, the fundamental steps of oxidative addition and reductive elimination are analogous to those required for C-O bond formation, indicating the potential for developing cobalt-catalyzed diaryl ether syntheses. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Diaryl Ethers

Nucleophilic aromatic substitution (SNAr) provides a direct, often catalyst-free, pathway to diaryl ethers, particularly for fluorinated aromatic compounds. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

For a molecule like 4-fluoro-3',5'-dimethyldiphenyl ether, the synthesis would involve the reaction of a 3,5-dimethylphenoxide with an activated 4-fluoroaryl compound. The fluorine atom itself is a highly electronegative substituent that activates the ring toward nucleophilic attack, making it a viable leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the fluorine. masterorganicchemistry.comlibretexts.orgdiva-portal.org

The efficiency of SNAr reactions can be dramatically increased using microwave irradiation, which can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. acs.orgnih.gov These reactions are typically run in high-boiling polar aprotic solvents like DMSO. tandfonline.commdpi.com In some cases, strong organic superbases can catalyze concerted SNAr reactions, expanding the substrate scope to include even electron-neutral and electron-rich fluoroarenes. nih.govacs.org

Green Chemistry Principles in the Synthesis of Substituted Diphenyl Ethers

The application of green chemistry principles to the synthesis of diaryl ethers aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Another green approach is the development of catalyst-free reactions. For example, the direct coupling of phenols with electron-deficient aryl halides can be achieved without any metal catalyst under microwave irradiation in a solvent like DMSO. organic-chemistry.orgnih.gov This eliminates the cost and potential toxicity associated with transition metal catalysts and simplifies product purification. acs.org

The use of more environmentally benign solvents, such as water, is also a central tenet of green chemistry. rsc.org Palladium nanoparticles supported on materials like activated natural nanozeolite clinoptilolite have been shown to effectively catalyze the O-arylation of phenols with aryl halides in water, offering a greener alternative to traditional organic solvents. nih.gov

Regioselective and Stereoselective Control in this compound Synthesis

Achieving regioselective and stereoselective control is critical for the efficient synthesis of a specific isomer like this compound.

Regioselectivity: This refers to the control of which atoms are connected. In the context of cross-coupling reactions for diaryl ether synthesis, regioselectivity is fundamentally controlled by the choice of starting materials. To synthesize this compound, one has two primary disconnection approaches:

Reacting 4-fluorophenol (B42351) with a 3,5-dimethylaryl halide.

Reacting 3,5-dimethylphenol (B42653) with a 1-halo-4-fluorobenzene.

The choice between these routes depends on the availability and reactivity of the starting materials. For instance, in SNAr reactions, the aryl halide must be activated by an electron-withdrawing group. Since fluorine serves this role, the second approach (using 1-halo-4-fluorobenzene, where the halo group is the leaving group and the fluorine is the activating group) is typically more feasible for that specific mechanism. masterorganicchemistry.com

Stereoselectivity: While this compound itself is not chiral, the synthesis of its analogues can involve stereoselective control. Recent advances, particularly in cobalt catalysis, have enabled the highly diastereo- and enantioselective synthesis of axially chiral diaryl ethers. snnu.edu.cnacs.org These methods use a desymmetrization strategy, coupling a dialdehyde (B1249045) with an alkyne to generate both central and axial chirality in the diaryl ether product. acs.orgsnnu.edu.cn This demonstrates the potential of modern catalytic systems to precisely control the three-dimensional structure of complex diaryl ether molecules.

Flow Chemistry and Continuous Processing in Diaryl Ether Synthesis

The synthesis of diaryl ethers, including this compound and its analogues, has been significantly advanced by the adoption of flow chemistry and continuous processing technologies. These methodologies offer substantial improvements over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability.

Flow chemistry involves the continuous pumping of reactants through a network of tubes and reactors where the chemical transformation occurs. This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The high surface-area-to-volume ratio in microreactors or packed-bed reactors enhances heat and mass transfer, which is particularly beneficial for exothermic reactions like the Ullmann condensation, a key reaction in diaryl ether synthesis. wikipedia.orgorganic-chemistry.org

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone for the formation of the diaryl ether linkage. wikipedia.orgorganic-chemistry.org In a continuous flow setup, this reaction can be performed using a heated copper tube that can also act as the catalyst source or by passing the reaction mixture through a packed-bed reactor containing a copper-based catalyst. nih.govqub.ac.uk This setup allows for the safe handling of reactants and the efficient production of the desired product.

The synthesis of this compound in a continuous flow system would typically involve the reaction of 3,5-dimethylphenol with a suitable 4-fluoro-substituted aryl halide, such as 1-fluoro-4-iodobenzene, in the presence of a copper catalyst and a base. The reactants would be continuously fed into a heated reactor, and the product would be collected at the outlet.

Interactive Data Table: General Conditions for Continuous Flow Ullmann Diaryl Ether Synthesis

| Parameter | Value | Rationale |

| Catalyst | Copper(I) iodide (CuI), Copper(II) oxide (CuO), or Copper powder | Copper is the essential catalyst for the Ullmann condensation. The choice of catalyst can influence reaction rates and yields. |

| Ligand | Phenanthroline, N,N-dimethylglycine, or other N,O- or N,N-bidentate ligands | Ligands can enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄) | A base is required to deprotonate the phenol, making it a more effective nucleophile. |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile | High-boiling polar aprotic solvents are typically used to facilitate the reaction and solubilize the reactants and catalyst. wikipedia.org |

| Temperature | 100 - 220 °C | Higher temperatures are often necessary to drive the Ullmann condensation to completion. wikipedia.org |

| Residence Time | 5 - 60 minutes | The time the reactants spend in the heated reactor zone is crucial for achieving high conversion. This is controlled by the reactor volume and the flow rate. stolichem.com |

Interactive Data Table: Hypothetical Conditions for the Flow Synthesis of this compound

| Parameter | Value | Notes |

| Reactant 1 | 3,5-Dimethylphenol | The nucleophilic component. |

| Reactant 2 | 1-Fluoro-4-iodobenzene | The electrophilic component with the fluorine substituent. |

| Catalyst | Copper(I) iodide (CuI) with L-proline as ligand | L-proline has been shown to be an effective ligand in copper-catalyzed cross-coupling reactions. |

| Base | Potassium carbonate (K₂CO₃) | A common and effective base for this type of reaction. |

| Solvent | N,N-Dimethylformamide (DMF) | A suitable high-boiling polar aprotic solvent. |

| Reactor Type | Packed-bed reactor with copper catalyst | This setup allows for efficient catalysis and easy separation of the catalyst from the product stream. nih.govresearchgate.netcornell.edunih.gov |

| Temperature | 150 °C | A typical temperature to ensure a reasonable reaction rate. |

| Flow Rate | 0.5 mL/min | This would be optimized to achieve the desired residence time. |

| Residence Time | 20 minutes | An estimated time for high conversion based on similar reactions. stolichem.com |

| Pressure | 10 bar | To prevent solvent boiling at elevated temperatures. |

| Hypothetical Yield | > 85% | Based on yields reported for analogous flow syntheses of diaryl ethers. |

The use of flow chemistry for the synthesis of this compound and its analogues presents a promising avenue for efficient and scalable production. The precise control over reaction parameters inherent to flow systems can lead to improved yields, higher purity, and enhanced safety profiles compared to traditional batch methods. Further research and process optimization in this area could lead to the development of highly efficient and sustainable manufacturing processes for this class of compounds.

Theoretical and Computational Investigations of 4 Fluoro 3 ,5 Dimethyldiphenyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-3',5'-dimethyldiphenyl ether, these methods can elucidate the effects of the fluoro and dimethyl substitutions on the electronic environment of the diphenyl ether core.

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d), would be employed to determine the optimized molecular structure. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In related diaryl ether derivatives, DFT calculations have been instrumental in determining these orbital energies and predicting sites of electrophilic and nucleophilic attack. For instance, studies on similar compounds have shown how halogen substitution influences the electron density distribution across the phenyl rings. rsc.org

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar fluorinated and methylated diphenyl ethers.)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for detailed analysis of bond characteristics. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions that influence conformational preferences.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. researchgate.net

By simulating the motion of the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them. This is particularly important for flexible molecules like diphenyl ethers, where the relative orientation of the phenyl rings can change. rsc.org The simulations can also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, with surrounding molecules. This information is critical for understanding the solubility, partitioning behavior, and potential for biomolecular recognition of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, aiding in its characterization.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using methods like Gauge-Including Atomic Orbital (GIAO) in conjunction with DFT or ab initio calculations. researchgate.netresearchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation. For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be crucial for confirming its synthesis and structure. Comparisons between calculated and experimental spectra can validate the computational model and provide a deeper understanding of the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of NMR spectroscopy and known substituent effects.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 (bearing F) | 158-162 |

| C-1 (ipso to ether) | 150-154 |

| C-3', C-5' (bearing CH₃) | 138-142 |

| C-1' (ipso to ether) | 155-159 |

| Methyl Carbons | 20-24 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While requiring a dataset of multiple compounds, the principles of QSAR can be applied to hypothesize about the potential activity of this compound.

In the context of drug discovery, if a series of diaryl ether derivatives have been tested for a particular biological activity, a QSAR model can be developed. researchgate.netnih.gov This model would use molecular descriptors, which are numerical representations of the chemical structure, to predict the activity. For this compound, relevant descriptors would include its lipophilicity (logP), electronic properties (such as atomic charges and dipole moment), and steric parameters. By inputting these descriptors into a validated QSAR model for a relevant biological target, a prediction of its activity could be made. This can provide a mechanistic hypothesis for its potential biological effects and guide further experimental studies. For example, QSAR studies on diaryl ether derivatives as enzyme inhibitors have highlighted the importance of specific electronic and steric features for binding affinity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Fluoro 3 ,5 Dimethyldiphenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For 4-Fluoro-3',5'-dimethyldiphenyl ether, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of atomic connectivity and spatial relationships.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidating Substituent Effects

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra offers deep insights into the electronic environment of each nucleus, which is heavily influenced by the substituents on the aromatic rings.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms. Protons on carbon atoms adjacent to the ether oxygen are expected to be shifted downfield (to a higher ppm value) due to the oxygen's deshielding effect. libretexts.org The fluorine atom, being highly electronegative, will influence the chemical shifts of the protons on its ring, while the electron-donating methyl groups will cause an upfield shift for the protons on the other ring.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant. rsc.org The chemical shifts of the aromatic carbons are modulated by the electron-withdrawing fluorine and electron-donating methyl groups. Carbons attached to the ether oxygen appear in the downfield region of the spectrum.

¹⁹F NMR: As a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is particularly valuable for studying fluorinated compounds. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For a fluorine substituent on a phenyl ring, the chemical shift typically appears around -115 ppm, though this can vary based on the other substituents and the solvent used. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Fluorinated Ring | |||

| C-1 | - | ~153 | Attached to Oxygen |

| C-2, C-6 | ~6.9-7.1 | ~119 | Ortho to Oxygen |

| C-3, C-5 | ~7.0-7.2 | ~116 (d, J ≈ 22 Hz) | Ortho to Fluorine |

| C-4 | - | ~158 (d, J ≈ 245 Hz) | Attached to Fluorine |

| Dimethylated Ring | |||

| C-1' | - | ~158 | Attached to Oxygen |

| C-2', C-6' | ~6.7 | ~116 | Ortho to Oxygen |

| C-3', C-5' | - | ~140 | Attached to Methyl |

| C-4' | ~6.8 | ~124 | Para to Oxygen |

2D NMR Experiments for Complex Structural Assignments

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complex structural assignments of this compound. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com In this molecule, COSY would show correlations between the neighboring protons on both aromatic rings, confirming their relative positions. For example, the proton at C-2' would show a correlation with the proton at C-4'. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It is used to definitively assign the proton signals to their corresponding carbon atoms in the skeleton. researchgate.net Each CH group in the aromatic rings and the methyl groups would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. It is instrumental in connecting the different spin systems. For instance, HMBC would show correlations from the methyl protons to carbons C-2', C-4', and C-6', and crucially, from the protons on one ring (e.g., H-2/H-6) to the ipso-carbon of the other ring (C-1'), confirming the ether linkage.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental formula of this compound (C₁₄H₁₃FO). By comparing the experimentally measured exact mass with the calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented, often through collision-induced dissociation. wikipedia.org Analyzing the resulting fragment ions provides detailed structural information and helps elucidate fragmentation pathways. wvu.edu This technique is essential for distinguishing between isomers that might produce similar initial mass spectra. nih.govnih.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound Fragmentation pathways are predicted based on the known stability of aromatic cations and common fragmentation mechanisms of diphenyl ethers.

| m/z (mass/charge) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₄H₁₃FO]⁺ | Molecular Ion |

| 201 | [C₁₃H₁₀FO]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₇H₇O]⁺ | Cleavage of the ether bond, formation of the dimethylphenoxide radical and fluorophenyl cation |

| 109 | [C₆H₄F]⁺ | Cleavage of the ether bond, loss of the dimethylphenoxy radical |

Isotopic Labeling Studies: To definitively confirm fragmentation mechanisms, isotopic labeling can be employed. wikipedia.org For example, synthesizing this compound with one of the methyl groups labeled with ¹³C would result in a molecular ion with a mass of 217 amu. Observing a fragment corresponding to the loss of a methyl group at m/z 202 (loss of ¹²CH₃) versus m/z 201 (loss of ¹³CH₃) would confirm the origin of the lost methyl group. Similarly, deuterium (B1214612) labeling of the aromatic rings can help trace the pathways of hydrogen rearrangements during fragmentation. wikipedia.org This approach has been successfully used to study related compounds like polybrominated diphenyl ethers. nih.govacs.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can provide information on molecular structure and intermolecular interactions. kbhgroup.in

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts. The C-O-C ether linkage gives rise to strong, characteristic stretching bands in the IR spectrum. libretexts.orgnih.gov The C-F bond also has a strong, distinct absorption. Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. kbhgroup.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequency ranges are based on general spectroscopic data and studies of substituted aromatic ethers.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1450 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1220 - 1260 | Strong |

| C-F Stretch | Ar-F | 1100 - 1250 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | 1020 - 1075 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials. For derivatives of this compound, single-crystal X-ray diffraction (SC-XRD) analysis offers profound insights into their conformational preferences and packing motifs in the solid state.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be constructed.

While specific crystallographic data for this compound is not publicly available, research on analogous fluorinated and polyhalogenated diphenyl ether derivatives provides a clear indication of the type of structural information that can be obtained. For instance, studies on other fluorinated biphenyl (B1667301) and diphenyl ether compounds have successfully utilized SC-XRD to determine their crystal systems, space groups, and detailed molecular geometries. rcsb.orgacs.org

A study on novel fluorinated biphenyl compounds, for example, revealed a monoclinic crystal system for its derivatives, with the P21/c space group being a common outcome. rcsb.org Such analyses provide precise bond lengths and angles, as well as insights into intermolecular interactions that can influence the material's bulk properties. rcsb.org

To illustrate the detailed data obtained from such an analysis, the table below presents hypothetical crystallographic data for a derivative of this compound, based on typical values for related organic molecules.

| Crystallographic Parameter | Hypothetical Value for a Derivative |

| Chemical Formula | C₁₄H₁₃FO |

| Formula Weight | 216.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1045.0 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.372 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 456 |

This table is generated for illustrative purposes based on typical data for similar compounds and does not represent experimentally determined values for this compound.

The data in the table provides a comprehensive crystallographic profile of the compound. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the size and shape of the repeating unit in the crystal lattice. The space group (e.g., P2₁/c) describes the symmetry elements within the unit cell. The number of molecules per unit cell (Z) and the calculated density are also key parameters derived from the analysis.

Furthermore, X-ray diffraction studies on complex diphenyl ether derivatives, such as those isolated from natural sources, have confirmed their structures and provided insights into their intermolecular interactions, which can include hydrogen bonding and π-π stacking. acs.org The determination of these solid-state structures is critical for understanding their biological activity and for the rational design of new synthetic analogues. acs.org

Reactivity and Functional Transformations of 4 Fluoro 3 ,5 Dimethyldiphenyl Ether

Electrophilic Aromatic Substitution Reactions on the Diaryl Ether System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. byjus.com The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. cognitoedu.orgchemistrytalk.orglibretexts.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). chemistrytalk.orglibretexts.org

For 4-Fluoro-3',5'-dimethyldiphenyl ether, the two aromatic rings exhibit different levels of activation towards electrophiles.

Ring B (3',5'-Dimethylphenyl Ring): This ring is substituted with two methyl groups and the ether linkage. Both the methyl groups and the ether linkage are activating, electron-donating groups. cognitoedu.org They direct incoming electrophiles to the positions ortho and para to themselves. The substitution pattern will be a result of the combined directing effects, leading to high activation at the C2', C4', and C6' positions. Steric hindrance from the adjacent ether linkage might slightly disfavor the C2' and C6' positions compared to the C4' position.

Given the stronger combined activating effect on Ring B, electrophilic substitution is most likely to occur on the dimethylated ring.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C4' position of the dimethylphenyl ring | The dimethylphenyl ring is more activated than the fluorophenyl ring. The C4' position is electronically favored and sterically accessible. byjus.com |

| Bromination | Br₂, FeBr₃ | Substitution at C4' position of the dimethylphenyl ring | Similar to nitration, the more electron-rich ring reacts preferentially. youtube.commsu.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4' position of the dimethylphenyl ring | This reaction is sensitive to steric hindrance and activating effects, strongly favoring the para position on the most activated ring. msu.edu |

Nucleophilic Reactions at the Fluorine-Bearing Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

In this compound, the fluorine atom is the leaving group. For SNAr, fluorine is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com The rate-determining step is the initial attack by the nucleophile. masterorganicchemistry.com

The reactivity in SNAr is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. In this molecule, the fluorine is para to the ether oxygen. An ether group is typically considered electron-donating by resonance, which would destabilize the negative intermediate and thus deactivate the ring towards classical SNAr. Therefore, forcing conditions or specialized catalytic systems may be required. Recent advances have shown that SNAr reactions can be performed on electron-neutral or even electron-rich aryl fluorides using strong organic superbases or specific catalytic systems that enhance the leaving group ability or activate the nucleophile. acs.orgresearchgate.net

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

|---|---|---|---|

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-3',5'-dimethyldiphenyl ether | High temperature, polar aprotic solvent (e.g., DMSO), possibly with a strong base like KOH or a specialized catalyst. researchgate.netresearchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-3',5'-dimethyldiphenyl ether | Polar aprotic solvent (e.g., DMF, DMSO). acsgcipr.org |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3',5'-dimethyldiphenyl ether | Often proceeds readily in polar aprotic solvents. |

Chemical Derivatization Strategies for Advanced Applications

The functional groups present in this compound offer several handles for chemical derivatization to produce molecules for advanced applications, such as in pharmaceuticals or materials science. nih.gov Strategies can be built upon the reactivity patterns described in the previous sections.

Derivatization via SNAr: The fluorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with a protected piperazine (B1678402) followed by deprotection would yield a molecule with a free secondary amine, a common pharmacophore. Reaction with bifunctional nucleophiles could lead to polymers or ligands.

Derivatization via SEAr: Electrophilic substitution, likely on the more activated dimethylphenyl ring, can introduce useful functionalities. For example, nitration followed by reduction (e.g., with H₂/Pd/C, or Fe/HCl) would install an amino group. This amino group could then be converted into a wide range of other groups via diazotization reactions (Sandmeyer reactions) or used in amide coupling chemistry.

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) could potentially occur ortho to the ether oxygen on the fluorinated ring, guided by the fluorine and oxygen atoms. The resulting organometallic species could then be trapped with various electrophiles. Alternatively, the entire aryl fluoride (B91410) moiety could potentially participate in cross-coupling reactions, although this is less common than for aryl chlorides, bromides, or iodides.

These strategies allow for the systematic modification of the core diaryl ether scaffold to build complexity and tune properties for specific applications. researchgate.net

Bond Cleavage and Rearrangement Reactions of the Ether Linkage

The diaryl ether bond (C-O-C) is generally stable but can be cleaved under specific, often harsh, conditions. Cleavage of this bond in this compound would yield 4-fluorophenol (B42351) and 3,5-dimethylphenol (B42653).

Common methods for ether cleavage include:

Strong Protic Acids: Reagents like concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl ethers, often used at low temperatures. ufp.ptnih.govnih.govresearchgate.net The reaction proceeds via the formation of a BBr₃-ether adduct, followed by intramolecular or intermolecular bromide transfer. nih.gov

Catalytic Hydrogenolysis: This method involves reaction with hydrogen gas (H₂) over a transition metal catalyst, such as nickel or palladium. acs.org Recent developments have yielded highly selective nickel-based heterogeneous catalysts that can cleave the C–O bonds of diaryl ethers under relatively mild conditions. acs.org

Photoredox Catalysis: Modern methods using visible-light photoredox catalysis in combination with a Lewis acid have been developed for the C–O bond cleavage of diaryl ethers at room temperature. nih.govresearchgate.net

Rearrangement reactions of diaryl ethers, such as the Fries or Claisen rearrangements, are not applicable here as they require specific acyl or allyl groups, respectively, attached to the ether oxygen.

| Method | Typical Reagents | Conditions | Pros & Cons |

|---|---|---|---|

| Lewis Acid Cleavage | BBr₃ | Low temperature (e.g., -78 °C to rt) in CH₂Cl₂ | Effective, tolerates many functional groups, but reagent is corrosive and moisture-sensitive. ufp.ptresearchgate.net |

| Strong Acid Cleavage | HBr (conc.) | High temperature, reflux | Inexpensive reagents, but harsh conditions limit functional group tolerance. youtube.com |

| Catalytic Hydrogenolysis | H₂, Ni/C or Pd/C catalyst | Elevated temperature and pressure (e.g., 120-200 °C, 10-30 bar H₂) | Greener approach using H₂, but may also reduce other functional groups. acs.orgresearchgate.net |

| Photoredox Catalysis | Acridinium photocatalyst, Cu(II) co-catalyst, visible light | Room temperature | Extremely mild conditions, but requires specialized photocatalysts. nih.gov |

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this molecule centers on the reactivity of the alkyl side chains and the aromatic rings.

Oxidation: The most susceptible sites to oxidation are the two methyl groups on the 3',5'-dimethylphenyl ring. Under strong oxidizing conditions, such as with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, these benzylic positions can be oxidized to carboxylic acids. This would transform the 3',5'-dimethylphenyl moiety into a 3',5'-dicarboxyphenyl group. The diaryl ether linkage and the C-F bond are generally stable to these conditions. Oxidation of the aromatic rings themselves would require very harsh conditions and would likely lead to ring opening and degradation of the molecule.

Reduction: Reduction reactions can target the aromatic rings.

Catalytic Hydrogenation: Under high pressure and temperature, and using catalysts like rhodium on carbon (Rh/C) or ruthenium (Ru), the aromatic rings can be reduced to their corresponding cyclohexyl rings. This would yield 4-fluoro-3',5'-dimethyl(dicyclohexyl) ether. The C-F bond is typically resistant to catalytic hydrogenation.

Birch Reduction: This reaction, using an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol, can reduce one of the aromatic rings to a non-conjugated diene. youtube.com The regioselectivity would depend on which ring is more susceptible under the specific reaction conditions.

Hydrodefluorination: While the C-F bond is very strong, specific catalytic systems have been developed for its reductive cleavage (hydrodefluorination). However, this is a specialized transformation and generally more difficult than reduction of the aromatic system. nih.gov

Mechanistic Investigations of 4 Fluoro 3 ,5 Dimethyldiphenyl Ether and Its Analogues in Biological Systems in Vitro and in Silico

Enzyme Inhibition Studies and Kinetic Analysis

Diphenyl ethers are a well-established class of enzyme inhibitors. nih.gov A prominent example is their activity as herbicides through the potent inhibition of protoporphyrinogen (B1215707) oxidase (PPOX), a key enzyme in the biosynthesis of chlorophylls (B1240455) and hemes. nih.gov Kinetic analyses of various diphenyl ether analogues have been conducted to elucidate their mechanism of action.

Research on diphenyl ether herbicides demonstrates that their inhibitory action on PPOX is often competitive with respect to the enzyme's natural substrate, protoporphyrinogen IX. nih.gov For instance, studies on enzymes from maize and mouse liver mitochondria showed this competitive inhibition pattern for several diphenyl ether compounds. nih.gov However, the inhibition kinetics can vary depending on the specific analogue and the source of the enzyme. With yeast mitochondria, certain diphenyl ether molecules exhibited a mixed-competitive type of inhibition. nih.govrsc.org

The substitution pattern on the phenyl rings is critical for inhibitory potency. In a study of PPOX inhibition, the relative efficiency of different diphenyl ether herbicides was clearly delineated, with acifluorfen-methyl (B165782) being a more potent inhibitor than its analogues RH 5348 and acifluorfen. nih.govrsc.org The incorporation of fluorine into organic molecules can enhance their inhibitory potential through several mechanisms. Fluorine's high electronegativity can increase the binding affinity of a compound to an enzyme's active site via favorable interactions like halogen bonding and hydrophobic interactions. rroij.com This allows the fluorinated inhibitor to outcompete the endogenous substrate more effectively. rroij.com Furthermore, fluorine substitution can lead to the design of mechanism-based inhibitors, which are chemically inert until activated by the target enzyme, leading to its inactivation. eurekaselect.com

Table 1: Kinetic Analysis of Protoporphyrinogen Oxidase Inhibition by Diphenyl Ether Analogues This table summarizes kinetic data for compounds analogous to 4-Fluoro-3',5'-dimethyldiphenyl ether, illustrating different inhibition types and efficiencies.

| Compound | Enzyme Source | Inhibition Type w.r.t. Protoporphyrinogen IX | Relative Inhibitory Efficiency |

| Acifluorfen-methyl | Maize Mitochondria | Competitive | > LS 820340 |

| Acifluorfen | Maize Mitochondria | Competitive | < RH 5348 |

| LS 820340 | Mouse Liver Mitochondria | Competitive | < Acifluorfen-methyl |

| RH 5348 | Mouse Liver Mitochondria | Competitive | > Acifluorfen |

| Acifluorfen-methyl | Yeast Mitochondria | Mixed-Competitive | High |

| Acifluorfen | Yeast Mitochondria | Mixed-Competitive | High |

| Data sourced from studies on diphenyl ether herbicides. nih.govrsc.org |

Receptor Binding and Ligand-Target Interactions at the Molecular Level

The diphenyl ether scaffold is present in molecules that interact with various nuclear hormone receptors, which are ligand-activated transcription factors. nih.govrsc.org Analogues such as polybrominated diphenyl ethers (PBDEs) have been studied for their ability to bind to receptors like the estrogen receptor (ER), thyroid hormone receptor, and androgen receptor. rsc.org These interactions can disrupt normal endocrine function.

The binding of diphenyl ether analogues to receptors is driven by non-covalent forces, primarily van der Waals and electrostatic interactions. nih.gov For hydroxylated PBDEs binding to the alpha isoform of the estrogen receptor (ERα), molecular modeling has shown that hydrogen bonds between the ligand and specific amino acid residues, such as Glu353 and Gly521, are crucial for anchoring the ligand in the receptor's active site and stabilizing its conformation. nih.gov

The three-dimensional shape and electronic properties of the ligand, which are determined by its backbone and substituent pattern, are critical for high-affinity binding. nih.gov The ether linkage in diphenyl ethers allows for conformational flexibility, with the two phenyl rings typically adopting a non-planar, twisted conformation. nih.gov This geometry influences how the ligand fits within the receptor's binding pocket. The strength of the ligand-receptor interaction is also affected by factors such as the polarizability of substituents and the Gibbs free energy of solvation. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the design of more potent and selective molecules. For diphenyl ether analogues, SAR studies have provided key insights. For example, in the development of antitubercular agents targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a library of diphenyl ether analogues was designed and evaluated. rsc.org These studies help identify which structural modifications enhance or diminish the desired biological effect.

Similarly, SAR studies on podophyllotoxin (B1678966) derivatives, where various esters were synthesized at the C-4 hydroxyl group, revealed that the nature and attachment of substituent groups are critical for their biological activity and mechanism of action. nih.gov For diphenyl ether-based inhibitors of equilibrative nucleoside transporters (ENTs), research has shown that the presence of a halogen substituent on the fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. eurekaselect.com The replacement of certain parts of the molecule, such as a naphthalene (B1677914) moiety with a benzene (B151609) moiety, can abolish inhibitory effects, but further substitutions on the new ring, like adding methyl or ethyl groups, can restore activity. eurekaselect.com This highlights the nuanced role of different parts of the molecule in target interaction.

The inclusion of fluorine is a common strategy in medicinal chemistry to improve pharmacological properties. researchgate.net In the context of DPP-4 inhibitors, substituting with fluorine at specific positions has been shown to increase potency by enhancing interactions within hydrophobic pockets of the enzyme's active site. nih.gov

Molecular Docking and Dynamics Simulations for Binding Site Analysis

In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at an atomic level. These methods have been applied to various diphenyl ether analogues to predict their binding conformations and understand the energetic forces driving the interaction.

For instance, molecular docking was used to study how a series of novel diphenyl ether-heterocycle hybrids bind to bacterial DNA gyrase B and gram-positive thymidylate kinase, providing a rationale for their observed antibacterial activity. bohrium.com In another study, docking and MD simulations were performed to characterize the interactions of hydroxylated PBDEs with the estrogen receptor α. nih.gov These simulations revealed the probable binding modes and showed that the primary driving forces were van der Waals and electrostatic interactions. nih.gov The analysis also identified key amino acid residues responsible for anchoring the ligands in the binding site. nih.gov

Similar computational approaches have been used to investigate diphenyl ether analogues as inhibitors of M. tuberculosis InhA and cyclic diphenyl phosphonates as DNA gyrase inhibitors. rsc.orgmdpi.com These studies help visualize how the inhibitors fit within the active site and which specific interactions contribute to their potency. For example, docking of a potent DNA gyrase inhibitor showed that its binding was modulated by a divalent magnesium ion (Mg²⁺) within the active site, achieving a favorable binding energy. mdpi.com

Table 2: Molecular Docking Insights for Diphenyl Ether Analogues This table presents findings from in silico studies on analogues, detailing the target, key interactions, and driving forces.

| Compound Class | Biological Target | Key Interacting Residues | Primary Driving Forces |

| Hydroxylated PBDEs | Estrogen Receptor α (ERα) | Glu353, Gly521 | Van der Waals, Electrostatic, H-bonds |

| Diphenyl Ether Hybrids | Bacterial DNA Gyrase B | Not specified | Binding Energy |

| Diphenyl Ether Analogues | M. tuberculosis InhA | Not specified | Binding Free Energy |

| Cyclic Diphenylphosphonates | DNA Gyrase | Not specified | Binding Energy (modulated by Mg²⁺) |

| Data compiled from various molecular modeling studies. rsc.orgnih.govbohrium.commdpi.com |

Design and Synthesis of Molecular Probes and Biosensors for Academic Research

The unique properties of fluorine make it an excellent element for incorporation into molecular probes and biosensors. The fluorine-19 (¹⁹F) nucleus is NMR-active and has a "bio-orthogonal" nature, meaning it does not naturally occur in biological systems, which allows chemists to track the metabolic fate of fluorinated compounds without background interference. researchgate.net The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a highly sensitive technique for studying biological processes in vivo. researchgate.net

The diphenyl ether scaffold and its close relatives, like diphenyl sulfides, have been used to develop such probes. For example, a series of ¹⁸F-labeled diphenyl sulfide (B99878) derivatives were synthesized and evaluated as imaging agents for the serotonin (B10506) transporter (SERT) in the brain. nih.gov One derivative showed excellent binding affinity and specificity for SERT, demonstrating good brain uptake and a high target-to-non-target ratio in animal PET studies, making it a promising candidate for clinical development. nih.gov

The synthesis of these probes often involves multi-step chemical reactions. The introduction of the fluorine atom, particularly ¹⁸F, is typically performed in the final steps of the synthesis due to its short half-life. The design process for these probes focuses on creating molecules that retain high affinity and selectivity for their biological target while possessing the necessary pharmacokinetic properties to reach that target in a living system. mdpi.com

Applications of 4 Fluoro 3 ,5 Dimethyldiphenyl Ether in Specialized Chemical Research

Utilization as a Synthetic Building Block for Complex Molecules

The structure of 4-Fluoro-3',5'-dimethyldiphenyl ether, featuring a fluorinated aromatic ring, makes it a valuable intermediate in synthetic organic chemistry. The fluorine atom, while generally a stable substituent, can participate in specific reactions, primarily nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or under forceful conditions. This reactivity allows for the introduction of a wide array of functionalities, making the compound a key starting point for multi-step syntheses.

The primary value of this compound as a building block lies in its potential for transformation into various reactive intermediates. The aryl fluoride (B91410) can be converted into organometallic reagents, although this is less common than with heavier halogens. libretexts.org More typically, the other aromatic ring can be functionalized, or the ether bond can be cleaved under specific conditions to yield separate phenolic and aromatic fragments for further elaboration. The dimethylphenyl moiety can also undergo reactions such as benzylic bromination or oxidation to introduce additional reactive handles. These potential transformations enable the construction of complex molecules with precisely controlled three-dimensional structures. mt.com The incorporation of fluorine is particularly significant, as it can modulate the biological and physical properties of the final target molecule, a common strategy in medicinal chemistry and materials science. nih.gov

Below is a table outlining potential synthetic transformations for utilizing this compound as a versatile building block.

| Potential Transformation | Reagents & Conditions | Resulting Intermediate/Product Type | Synthetic Utility |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RONa, R2NH), Polar Aprotic Solvent, Heat | Substituted 3',5'-dimethyldiphenyl ether | Introduction of new functional groups (ethers, amines, etc.) at the 4-position. |

| Lithiation/Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi, t-BuLi), Ether Solvent | Lithiated diphenyl ether species | Creation of a nucleophilic carbon center for reaction with various electrophiles. |

| Directed Ortho-Metalation (DoM) | Organolithium reagent, Coordinating group on one ring | Specifically lithiated diphenyl ether | Regioselective functionalization adjacent to the ether oxygen or other directing groups. |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Substituted biaryl-aryl ether | Formation of complex biaryl structures by creating a new carbon-carbon bond. |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | N-Aryl substituted 3',5'-dimethyldiphenyl ether | Formation of carbon-nitrogen bonds, crucial for pharmaceuticals and organic electronics. |

Exploration in Materials Science Research (e.g., as Polymer Precursors)

In materials science, fluorinated polymers are highly sought after for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and low surface energy. nih.gov Poly(aryl ether)s, such as Poly(ether ether ketone) (PEEK) and poly(ether imide)s, are a class of high-performance thermoplastics known for their mechanical robustness and thermal stability. nih.gov The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction where an activated aryl halide is polymerized with a bisphenoxide monomer.

This compound serves as a potential monofunctional terminating agent or a precursor to a difunctional monomer for creating novel fluorinated poly(aryl ether)s. If converted into a di-functional derivative (e.g., by introducing a second reactive site such as another halogen or a hydroxyl group), it could be directly incorporated into a polymer backbone. For instance, the polymerization of a fluorinated monomer with a di-ether-containing diamine is a known route to produce fluoro-poly(ether imide)s. taylorfrancis.com Similarly, the nucleophilic displacement of activated fluorine atoms by bisphenols is a key step in creating various poly(aryl ether)s. researchgate.net

The inclusion of the this compound moiety into a polymer structure would be expected to confer specific properties. The fluorine atom can enhance thermal stability and chemical inertness while lowering the material's dielectric constant and moisture absorption. taylorfrancis.com The dimethyl groups can improve solubility in organic solvents and modify the polymer's mechanical properties and glass transition temperature. Research on fluoro-poly(ether imide)s has shown that polymers containing trifluoromethyl groups exhibit excellent electrical properties, with dielectric constants lower than their non-fluorinated commercial counterparts. taylorfrancis.com

The table below summarizes the properties of related fluorinated polymers, illustrating the potential characteristics that could be achieved by incorporating structures derived from this compound.

| Polymer Type | Monomers | Key Properties | Potential Application | Reference |

| Fluoro-poly(ether imide) (6F-PEI) | 2,2′-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) + Di-ether diamines | Low dielectric constant (e.g., 2.65 - 2.74 at 10 MHz), high thermal stability, excellent solvent resistance. | Microelectronics, high-performance films, advanced composites. | taylorfrancis.com |

| Poly(aryl ether) with trifluoromethyl groups | Trifluoromethyl-activated bis-fluoro monomer + Bisphenols | High glass transition temperature (up to 300°C), high tensile strength (up to 115 MPa), good solubility in organic solvents. | High-performance thermoplastics, advanced engineering materials. | researchgate.net |

| Fluorinated Poly(meth)acrylates | Copolymers with fluorinated side chains | Low surface free energy, thermal stability, chemical resistance, dynamic water repellency. | Hydrophobic coatings, specialty optical materials. | escholarship.org |

Role in Liquid Organic Hydrogen Carriers (LOHCs) Research

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store hydrogen through reversible catalytic hydrogenation and dehydrogenation cycles, offering a safer and more practical alternative to storing high-pressure or liquid hydrogen. libretexts.orgepa.gov The ideal LOHC system should possess high gravimetric and volumetric hydrogen density, favorable thermodynamics for the hydrogenation/dehydrogenation processes, long-term stability, and low cost.

Diphenyl ether and its derivatives have been identified as promising candidates for LOHC applications due to their high boiling points, thermal stability, and suitable hydrogen storage capacities. epa.govresearchgate.netresearcher.life The hydrogenation of diphenyl ether typically yields dicyclohexyl ether, storing a significant amount of hydrogen. The process is reversible, releasing pure hydrogen on demand through catalytic dehydrogenation.

The specific compound this compound fits the profile of a potential LOHC candidate. Its properties could be advantageous:

High Boiling Point : The molecular weight and structure suggest a low vapor pressure, which is crucial for safe handling and minimizing evaporative losses.

Thermal Stability : The aryl-ether bond is robust, a prerequisite for withstanding repeated catalytic cycles at elevated temperatures.

Modulated Thermodynamics : The electronic effects of the fluorine atom (electron-withdrawing) and methyl groups (electron-donating) can influence the enthalpy of the hydrogenation/dehydrogenation reactions. epa.gov This tuning is critical for optimizing the temperatures required for hydrogen release. Studies on fluorinated benzenes have explored their hydrogenation and hydrodefluorination, indicating that the C-F bond can be stable under certain catalytic conditions while the aromatic ring is hydrogenated. researchgate.net

The hydrogenation/dehydrogenation cycle for a substituted diphenyl ether like the target compound is shown below.

Hydrogenation: C₁₄H₁₃FO + 12H₂ ⇌ C₁₄H₃₇FO (this compound + Hydrogen) ⇌ (Perhydro-4-fluoro-3',5'-dimethyldicyclohexyl ether)

Dehydrogenation: C₁₄H₃₇FO ⇌ C₁₄H₁₃FO + 12H₂ (Perhydro-4-fluoro-3',5'-dimethyldicyclohexyl ether) ⇌ (this compound + Hydrogen)

Research on various substituted diphenyl ethers has shown that substituents significantly impact the thermodynamics of these reactions. epa.gov While specific experimental data for this compound is not available, the existing research provides a strong rationale for its investigation in the LOHC field.

Precursor for Advanced Catalytic Ligands and Organometallic Compounds

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the surrounding ligands, which control its activity, selectivity, and stability. The diphenyl ether framework provides a flexible yet conformationally pre-organized scaffold for designing bidentate ligands, particularly phosphines. nih.gov These ligands can coordinate to a metal center, creating a well-defined catalytic pocket.

This compound is a viable precursor for synthesizing novel diphosphine ligands. A plausible synthetic route would involve the transformation of the diphenyl ether core to introduce phosphine (B1218219) groups, typically at the ortho positions relative to the ether linkage for effective chelation. While aryl fluorides are less reactive towards direct lithiation than heavier aryl halides, synthetic pathways involving halogen-metal exchange on a brominated version of the molecule or directed ortho-metalation are standard procedures in organometallic synthesis. libretexts.orgmt.com

For example, new diphosphine ligands based on a simple diphenyl ether backbone have been successfully used in palladium-catalyzed CO/ethene copolymerization. nih.gov The steric and electronic properties of these ligands were found to significantly influence the catalytic activity and selectivity. By starting with this compound, one could synthesize a new generation of ligands where the fluoro and dimethyl substituents provide precise electronic and steric tuning of the resulting metal complex. The electron-withdrawing fluorine atom and electron-donating methyl groups would modify the electron density at the phosphorus atoms, which in turn influences the metal center's catalytic behavior.

A proposed synthetic scheme for a novel ligand is outlined in the table below.

| Step | Reaction | Purpose | Typical Reagents |

| 1 | Ortho-Bromination | Introduce reactive handles for metallation. | Br₂, FeBr₃ or N-Bromosuccinimide |

| 2 | Lithium-Halogen Exchange | Generate a nucleophilic dianion intermediate. | n-Butyllithium or t-Butyllithium in THF/ether |

| 3 | Phosphinylation | Introduce the phosphorus donor atoms. | ClP(C₆H₅)₂ (Chlorodiphenylphosphine) |

| 4 | Workup & Purification | Isolate the final diphosphine ligand. | Aqueous workup, chromatography |

The resulting ligand, a 2,2'-bis(diphenylphosphino)-4-fluoro-3',5'-dimethyldiphenyl ether, could be explored in various catalytic reactions, such as cross-coupling, hydrogenation, or polymerization, where fine-tuning of the catalyst is essential for high performance. acs.orgnih.gov

Environmental Chemistry and Degradation Mechanisms of Diaryl Ethers

Photochemical Degradation Pathways of Substituted Diphenyl Ethers

The degradation of diaryl ethers in the environment is significantly influenced by photochemical processes. Solar radiation can initiate chemical transformations, altering the structure and properties of these compounds. Studies on halogenated diphenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), provide valuable insights into the potential photochemical fate of 4-fluoro-3',5'-dimethyldiphenyl ether.

Research has shown that the introduction of substituents onto the phenyl rings of diphenyl ethers influences their photochemical behavior. nih.gov The position of these substituents is a key factor, with para-substituted compounds generally exhibiting greater susceptibility to photodegradation than meta- or ortho-substituted analogues. nih.gov For this compound, the fluorine atom is in the para position on one ring, suggesting this position could be a primary site for photochemical reactions.

The primary photochemical degradation pathway for halogenated diphenyl ethers is reductive dehalogenation, where a halogen atom is removed from the aromatic ring. For instance, the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in surfactant solutions proceeds through the sequential loss of bromine atoms, forming tri-, di-, and mono-brominated diphenyl ethers. uni.edu Similarly, studies on 4,4'-dibromodiphenyl ether (BDE-15) show debromination to 4-monobromodiphenyl ether and subsequently to diphenyl ether. uni.edu By analogy, a likely primary photochemical degradation pathway for this compound would involve the cleavage of the carbon-fluorine bond to produce 3,5-dimethyldiphenyl ether.

Another identified photochemical reaction for some PBDEs is the cleavage of the ether bond (C-O bond), followed by intramolecular rearrangement to form polybrominated dibenzofurans. uni.edu This pathway is of particular concern as dibenzofurans are often more toxic than the parent diphenyl ether compounds. Therefore, it is plausible that photolysis of this compound could also lead to the formation of substituted dibenzofurans, although the specific influence of the fluoro and dimethyl substituents on this pathway requires further investigation.

The solvent or environmental matrix in which the compound is present also plays a crucial role in its photodegradation. The presence of hydrogen-donating solvents can facilitate reductive dehalogenation. The rate of photodegradation of PBDEs has been observed to be significantly enhanced in organic solvents compared to the gas phase, driven by electron transfer reactions between the excited diphenyl ether molecule and the solvent. nih.gov

Table 1: Potential Photochemical Degradation Products of this compound

| Parent Compound | Potential Degradation Pathway | Potential Product(s) |

| This compound | Reductive defluorination | 3,5-Dimethyldiphenyl ether |

| This compound | Ether bond cleavage and rearrangement | Substituted dibenzofurans |

Biodegradation Studies and Microbial Transformation of this compound Analogues

Microbial degradation is a key process in the natural attenuation of organic pollutants. While non-halogenated diaryl ethers are generally biodegradable under aerobic conditions, the presence of halogens can render them more resistant to microbial attack, often requiring specialized microorganisms for their transformation. nih.gov

Significant research has been conducted on the biodegradation of diphenyl ether and its halogenated derivatives. A notable study identified a bacterium, Sphingomonas sp. strain SS3, capable of utilizing diphenyl ether and its 4-fluoro, 4-chloro, and to a lesser extent, 4-bromo derivatives as its sole source of carbon and energy. nih.govnih.govresearchgate.net This finding is highly relevant for predicting the biodegradability of this compound, as Sphingomonas sp. SS3 demonstrates the ability to cleave the C-F bond in a structurally similar compound.

The initial step in the aerobic degradation of diphenyl ether by Sphingomonas sp. SS3 involves a 1,2-dioxygenation reaction. nih.gov This enzymatic attack leads to the formation of unstable phenolic hemiacetals, which then break down. In the case of diphenyl ether, this pathway yields phenol (B47542) and catechol as intermediates, which are further metabolized. nih.govnih.gov For 4-fluorodiphenyl ether, the degradation by this strain also proceeds via dioxygenation, leading to the formation of halophenol and halocatechol. nih.gov This indicates a nonspecific action of the dioxygenating enzyme system, suggesting it could also act on this compound.

The presence of methyl groups on the other phenyl ring of this compound would likely influence the rate and pathway of biodegradation. Studies on the microbial metabolism of other aromatic compounds have shown that methyl substituents can be oxidized. nih.gov For instance, phenol-adapted bacteria have been shown to oxidize cresols (methylphenols) and dimethylphenols. nih.govcapes.gov.br Therefore, it is plausible that following the initial dioxygenase attack on the fluorinated ring of this compound, subsequent enzymatic processes could target the dimethyl-substituted ring, potentially leading to the formation of corresponding catechols and further ring cleavage.

Under anaerobic conditions, reductive dehalogenation is a more common pathway for the microbial transformation of halogenated aromatic compounds. nih.gov While less is known about the anaerobic fate of fluorinated diphenyl ethers specifically, studies on brominated diphenyl ethers have shown that anaerobic microbial consortia can achieve nearly complete dehalogenation. nih.gov This suggests that under anaerobic conditions in environments like sediments, the fluorine substituent of this compound could be removed.

Sorption and Transport Mechanisms in Environmental Matrices (Research Focus)

The environmental transport and bioavailability of this compound are largely governed by its sorption behavior in environmental matrices such as soil and sediment. As a hydrophobic organic compound, it is expected to partition preferentially from water to solid phases, particularly those rich in organic matter.

Studies on the sorption of structurally similar polybrominated diphenyl ethers (PBDEs) in soils have demonstrated a high affinity for soil particles. nih.govresearchgate.net The sorption of these compounds is strongly correlated with the organic carbon content of the soil, with humin, a major component of soil organic matter, being a primary sorbent. nih.gov Research using 4,4'-dibromodiphenyl ether (BDE-15) as a model compound has shown that sorption can be largely irreversible, leading to the potential accumulation of these compounds in the topsoil layer. nih.govhuji.ac.il

The sorption kinetics of PBDEs in natural soils are often described by a two-compartment model, involving both a fast and a slow sorption phase. researchgate.net The initial fast sorption is followed by a much slower process, which may be attributed to the diffusion of the compound into the internal matrix of soil organic matter. researchgate.net This strong and potentially irreversible sorption significantly reduces the mobility of these compounds in the environment, limiting their transport through soil and into groundwater.

The specific substituents on the diphenyl ether molecule influence its sorption characteristics. While there is no direct data for this compound, its hydrophobicity, as estimated by its octanol-water partition coefficient (Kow), would be a key determinant of its sorption potential. The presence of the fluorine atom and two methyl groups would increase its hydrophobicity compared to the parent diphenyl ether molecule, suggesting a strong tendency to adsorb to soil and sediment organic matter. This strong sorption would, in turn, reduce its bioavailability to microorganisms, potentially slowing down its biodegradation rate in the environment. nih.govnih.gov

Table 2: Summary of Factors Influencing the Environmental Fate of Substituted Diphenyl Ethers

| Process | Key Influencing Factors | Expected Behavior of this compound |

| Photochemical Degradation | Substituent type and position, properties of the environmental matrix (e.g., solvent). nih.gov | Susceptible to photodegradation, likely via reductive defluorination and potentially ether bond cleavage. |

| Biodegradation | Presence of specific microbial strains (e.g., Sphingomonas), oxygen availability, presence of co-metabolites. nih.govnih.govnih.gov | Potentially biodegradable by specialized bacteria capable of attacking the fluorinated ring. Methyl groups may also be transformed. |

| Sorption and Transport | Soil/sediment organic carbon content, hydrophobicity of the compound. nih.govresearchgate.net | Strong sorption to soil and sediment, leading to low mobility and reduced bioavailability. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Substituted Diaryl Ethers

The synthesis of diaryl ethers has traditionally been dominated by methods like the Ullmann condensation, which often requires harsh reaction conditions, and palladium-catalyzed couplings developed by Buchwald and Hartwig. beilstein-journals.org While effective, these methods can be limited by the expense of catalysts and the generation of waste.

Future research is increasingly focused on developing more sustainable and efficient synthetic strategies. A significant challenge lies in creating methods that are both environmentally benign and economically viable on an industrial scale. organic-chemistry.org Promising avenues include:

Metal-Free Synthesis : Developing robust, metal-free C-O cross-coupling reactions is a major goal. acs.org Recent advancements have utilized diaryliodonium salts as reagents, allowing for the synthesis of complex diaryl ethers at room temperature without a transition metal catalyst. acs.orgcapes.gov.bracs.org This approach is particularly valuable for synthesizing sterically hindered diaryl ethers, a task that is often difficult with metal-catalyzed methods. capes.gov.br

Hypervalent Iodine Reagents : A novel strategy involves the use of hypervalent iodine reagents to directly functionalize arenes into diaryliodonium salts, which can then be coupled with phenols. acs.org This method avoids the need for pre-functionalized starting materials and proceeds under mild, transition-metal-free conditions. acs.org

Flow Chemistry : Continuous flow processes offer a scalable and efficient alternative to batch synthesis. For instance, the synthesis of related fluorinated heterocyclic systems, like 4-fluoropyrazoles, has been successfully demonstrated using continuous gas/liquid-liquid/liquid flow processes, suggesting a potential route for the synthesis of fluorinated diaryl ethers. researchgate.net

Catalyst Optimization : For existing metal-catalyzed reactions, research continues on developing more efficient and recyclable catalyst systems. This includes the use of copper(I) iodide with ligands like N,N-dimethylglycine to facilitate the Ullmann synthesis under milder conditions. beilstein-journals.org

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. This requires the characterization of fleeting, unstable intermediates, which is a significant experimental challenge. nih.gov

Future research in this area will likely focus on: